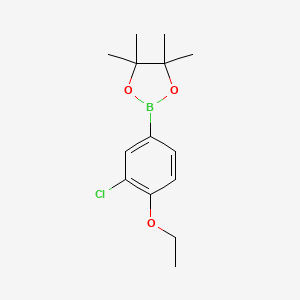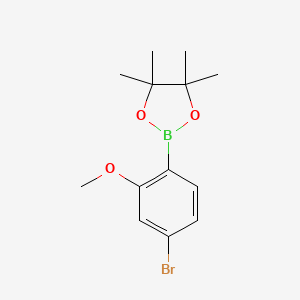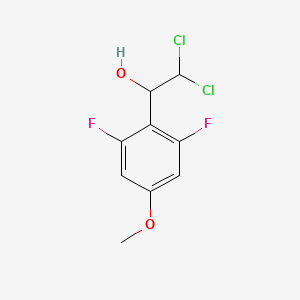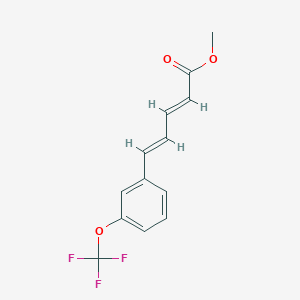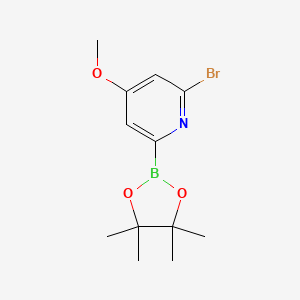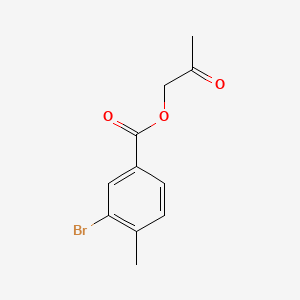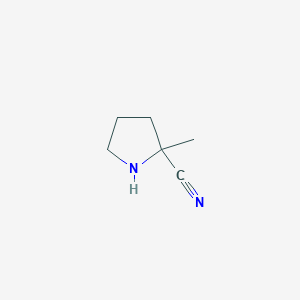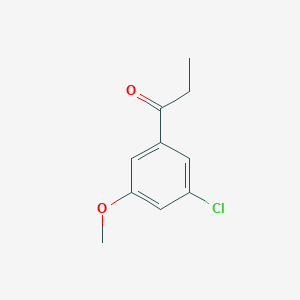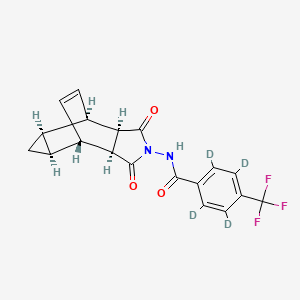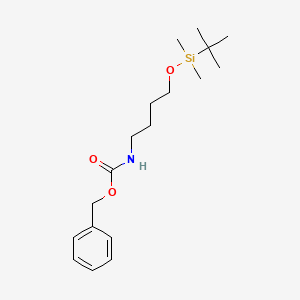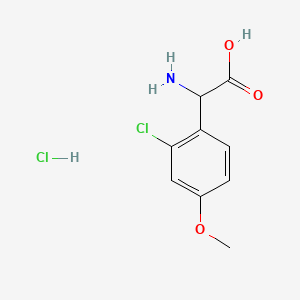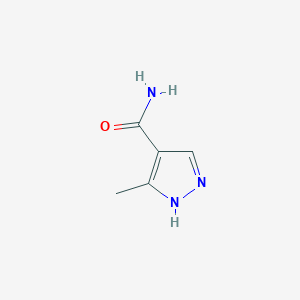
3-Methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1H-pyrazole-4-carboxylic acid amide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which has been extensively studied due to its diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazole-4-carboxylic acid amide typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal, and phenylhydrazine . The reaction conditions often include basic hydrolysis to yield the corresponding acid, which is then converted to the amide form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective and readily available raw materials, as well as efficient reaction conditions to maximize yield and minimize waste .
化学反应分析
Types of Reactions
5-Methyl-1H-pyrazole-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
5-Methyl-1H-pyrazole-4-carboxylic acid amide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.
作用机制
The mechanism of action of 5-Methyl-1H-pyrazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- Pyrazole-4-carboxamides
Uniqueness
5-Methyl-1H-pyrazole-4-carboxylic acid amide is unique due to its specific substitution pattern, which influences its reactivity and biological activity.
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-3-4(5(6)9)2-7-8-3/h2H,1H3,(H2,6,9)(H,7,8) |
InChI 键 |
ZPAJAVGZZKPCTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


